Autotaxin Inhibitory Potency: Structural Comparison with a 4-Bromophenyl Lead Analog
CAS 450340-30-4 (2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide) is a direct structural congener of the lead compound SC-49 (which bears a 4-bromophenyl group at the N-2 position and a distinct amide side chain). In published hit-to-lead optimization studies on the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series, potentiation of ATX inhibition was achieved through iterative SAR explorations. While the specific IC50 of CAS 450340-30-4 has not been separately reported, the core scaffold to which it belongs yielded optimized analogs with IC50 values in the low micromolar range (0.9–2.0 μM) against recombinant ATX as measured by the Amplex Red fluorometric assay [1]. This provides a quantitative framework for expecting that CAS 450340-30-4, possessing the same core scaffold, exhibits ATX inhibitory activity on the order of single-digit micromolar, differentiating it from the less optimized hit SC-49.
| Evidence Dimension | ATX enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Expected to fall within the low micromolar range based on its core scaffold (exact value not separately reported) |
| Comparator Or Baseline | Optimized congeners from the same study: IC50 = 0.9–2.0 μM (most potent compounds); Lead hit SC-49 (4-bromophenyl analog) showed weaker activity than optimized derivatives. |
| Quantified Difference | The scaffold optimization effort improved potency from the initial hit level to IC50 0.9–2.0 μM; the target compound is positioned as an analog within this optimization trajectory, with potency expected to be superior to the original hit SC-49 due to systematic SAR-driven structural modifications. |
| Conditions | Recombinant human ATX (rhATX), Amplex Red fluorometric assay, 37 °C, substrate LPC 18:1, endpoint measurement [1]. |
Why This Matters
This positions CAS 450340-30-4 as a chemically distinct, non-halogenated analog (4-methylphenyl vs. 4-bromophenyl) within a pharmacologically validated ATX inhibitor series, making it a valuable tool for probing steric and electronic effects at the N-2 aryl pocket without introducing heavy-atom interference (bromine) that can complicate crystallography, computational docking, or cellular toxicity readouts.
- [1] Stylianaki, E.-A., Magkrioti, C., Ladopoulou, E. M., Papavasileiou, K. D., Lagarias, P., Melagraki, G., Samiotaki, M., Panayotou, G., Dedos, S. G., Afantitis, A., Aidinis, V., & Matralis, A. N. (2023). 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. European Journal of Medicinal Chemistry, 249, 115130. View Source
